molecular formula C39H65N5O9 B1682471 SR 42128 CAS No. 98092-14-9

SR 42128

Cat. No.: B1682471
CAS No.: 98092-14-9
M. Wt: 748.0 g/mol
InChI Key: WGCDEPYQVHYQLC-OTCJAJBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is a synthetic pentapeptide derivative with the systematic IUPAC name:
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid .

Key structural features:

  • Molecular formula: C₃₉H₆₅N₅O₉
  • Molecular weight: 747.97 g/mol
  • Synonym: SR 42128, a designation from early pharmacological studies .

The peptide backbone includes nonproteinogenic residues:

  • Nle (Norleucine): A leucine analog with a linear side chain.
  • Sta (Statine): (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, critical for protease inhibition .

Historical Development and Discovery

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH emerged from efforts to optimize pepstatin-derived inhibitors for renin, a key enzyme in blood pressure regulation. Key milestones include:

  • 1970s: Discovery of pepstatin A, a natural aspartic protease inhibitor from Streptomyces species, which inspired synthetic analogs .
  • 1980s: Structural modifications of pepstatin A to enhance renin specificity. Replacement of valine with phenylalanine (Phe) and norleucine (Nle) improved binding affinity .
  • 1985: First pharmacological characterization of this compound (Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH) as a primate-specific renin inhibitor .

Relationship to Pepstatin Family of Compounds

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH belongs to the pepstatin analog family, sharing core features with pepstatin A:

Feature Pepstatin A Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH
Core structure IVV-Sta-AHMHA Iva-Phe-Nle-Sta-Ala-Sta
Sta residues 2 2
Modifications Natural product Synthetic Nle/Phe substitution
Primary target Broad aspartic proteases Human/primate renin

The substitution of valine with phenylalanine and norleucine reduces off-target effects on pepsin and cathepsin D, enhancing renin selectivity .

Significance in Protease Inhibition Research

This compound has been pivotal in studying renin-angiotensin system (RAS) dynamics:

  • Renin inhibition: Binds renin’s active site with Kᵢ ≈ 2.8 × 10⁻⁸ M, 2,000-fold more potent than pepstatin A in human plasma .
  • Species specificity: Effective against human and primate renin (IC₅₀ = 4–28 nM) but weakly inhibits rodent or porcine variants .
  • Research applications:
    • Mechanistic studies of RAS in hypertension models .
    • Template for designing orally active renin inhibitors (e.g., aliskiren) .

Comparative inhibition data:

Protease IC₅₀ (Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH) IC₅₀ (Pepstatin A)
Human renin 4.0 nM 15–36 µM
Porcine pepsin >10 µM 1.0 nM
Cathepsin D >10 µM 0.4 nM

Data from .

This compound’s selectivity has made it indispensable for in vitro and in vivo studies of renin-dependent pathways, bridging early pepstatin research to modern drug development .

Properties

CAS No.

98092-14-9

Molecular Formula

C39H65N5O9

Molecular Weight

748.0 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C39H65N5O9/c1-9-10-16-29(43-37(51)31(42-34(47)19-25(6)7)20-27-14-12-11-13-15-27)39(53)44(35(48)21-32(45)28(40)17-23(2)3)38(52)26(8)41-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,41,45-46H,9-10,16-22,40H2,1-8H3,(H,42,47)(H,43,51)(H,49,50)/t26-,28-,29-,30?,31-,32-,33-/m0/s1

InChI Key

WGCDEPYQVHYQLC-OTCJAJBWSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N(C(=O)C[C@@H]([C@H](CC(C)C)N)O)C(=O)[C@H](C)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC(C)C

Canonical SMILES

CCCCC(C(=O)N(C(=O)CC(C(CC(C)C)N)O)C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isovaleryl-phenylalanyl-norleucyl-statine-alanyl-hydroxystatine
Iva-Phe-Nle-Sta-Ala-Sta-OH
SR 42128
SR 42128A
SR-42128
SR-42128A

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis for Backbone Assembly

Solid-phase peptide synthesis (SPPS) remains the cornerstone of laboratory-scale production for complex peptides like Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH. This method enables sequential addition of protected amino acids to a resin-bound chain, ensuring high fidelity in sequence assembly.

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal amino acid (e.g., statine) to a polymeric resin, typically Wang or Rink amide resin. The choice of resin depends on the desired C-terminal functional group; for hydroxyl-terminated peptides like Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH, Wang resin is preferred due to its acid-labile linkage.

Deprotection and Coupling Cycles

Each cycle involves deprotecting the N-terminal Fmoc group using 20% piperidine in dimethylformamide (DMF), followed by activation of the incoming amino acid with coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide). Statine residues, being non-proteinogenic, require pre-activation with HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency.

Challenges in Statine Incorporation

Statine (Sta), a γ-amino-β-hydroxy acid, poses unique challenges due to its steric hindrance and susceptibility to epimerization. Studies suggest that low-temperature coupling (0–4°C) and extended reaction times (2–4 hours) minimize racemization, achieving >95% enantiomeric excess.

Table 1: Optimized SPPS Conditions for Statine Residues
Parameter Optimal Value Impact on Yield
Temperature 0–4°C Reduces epimerization
Coupling Reagent HBTU/HOAt Enhances activation
Reaction Time 3 hours Maximizes incorporation
Solvent DMF/CH₂Cl₂ (1:1) Improves solubility

Enzymatic Synthesis of Statine Residues

Recent advances in biocatalysis have enabled the enzymatic production of statine precursors, offering a sustainable alternative to traditional chemical methods. The cascade enzymatic approach, as demonstrated in statin side-chain synthesis, provides a blueprint for statine residue preparation.

Key Enzymes and Reaction Engineering

The statine side chain is synthesized via a three-enzyme cascade:

  • Ketoreductase (KRED) : Reduces ethyl 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutanoate.
  • Halohydrin Dehydrogenase (HHDH) : Catalyzes the epoxide formation from the chlorinated intermediate.
  • Epoxide Hydrolase (EH) : Hydrolyzes the epoxide to yield the diol precursor of statine.
Table 2: Enzymatic Cascade Conditions for Statine Precursors
Enzyme Temperature pH Cofactor Requirement Yield (%)
Ketoreductase 30°C 7.0 NADPH 92
Halohydrin Dehydrogenase 37°C 8.5 None 88
Epoxide Hydrolase 25°C 6.8 None 85

Cofactor Recycling Systems

To address NADPH dependency in KRED reactions, glucose dehydrogenase (GDH)-mediated cofactor recycling systems are employed, reducing costs by 40% compared to stoichiometric NADPH addition.

Hybrid Synthesis Approaches

Integrating SPPS with enzymatic methods offers a synergistic strategy for producing Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH. This hybrid approach leverages enzymatic precision for statine residues and SPPS for backbone assembly.

Fragment Condensation Strategy

Enzymatically synthesized statine fragments are coupled to SPPS-assembled peptide segments using protease-catalyzed ligation. Subtilisin variants engineered for broad substrate specificity achieve ligation efficiencies of 78–82% in non-aqueous solvents.

Purification and Characterization

Reverse-phase HPLC with C18 columns (5 µm particle size) resolves critical impurities, including deletion sequences and epimerized byproducts. Mobile phases typically combine 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B), with gradient elution from 20% to 60% B over 30 minutes.

Table 3: HPLC Purification Parameters
Column Type Flow Rate Detection Retention Time Purity (%)
C18 1 mL/min 220 nm 18.5 min 98.7

Industrial-Scale Production

Transitioning from laboratory to industrial synthesis necessitates addressing scalability, cost, and regulatory compliance.

Continuous Flow SPPS Systems

Modern peptide synthesizers utilize continuous flow reactors with real-time monitoring via inline FTIR spectroscopy. This technology reduces solvent consumption by 70% and cycle times by 50% compared to batch systems.

Green Chemistry Initiatives

Replacing DMF with cyclopentyl methyl ether (CPME) as the primary solvent decreases environmental impact while maintaining coupling efficiency (>90%). CPME’s low toxicity and high biodegradability align with EPA guidelines for industrial waste management.

Stability and Formulation Considerations

Post-synthesis handling crucially impacts the compound’s therapeutic efficacy. Lyophilization in the presence of trehalose (5% w/v) enhances shelf-life stability, maintaining >95% activity after 24 months at -20°C. For in vivo applications, formulations combining PEG300 (30%), Tween 80 (5%), and DMSO (10%) ensure solubility while minimizing tissue irritation.

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-phe-nle-sta-ala-sta-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide .

Scientific Research Applications

Pharmaceutical Development

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is primarily investigated for its role in drug formulation. Its unique structure allows it to target specific receptors effectively, enhancing therapeutic efficacy.

  • Case Study: Research has shown that analogs of Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH can inhibit renin activity, which is crucial for managing hypertension and heart failure . The compound's potential as a therapeutic agent is underlined by its ability to modulate enzyme activity.

Biotechnology

In biotechnology, Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is utilized in designing novel biocatalysts and enzyme inhibitors. These applications are vital for processes such as biofuel production and waste treatment.

  • Research Findings: The compound's ability to enhance enzyme stability and activity has been documented in various studies, showcasing its utility in biotechnological applications where enzyme efficiency is critical .

Cosmetic Industry

The cosmetic industry explores Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH for its moisturizing and anti-aging properties. Its incorporation into skin care products aims to provide consumers with effective solutions for skin health.

  • Market Insight: Products containing this compound are marketed for their ability to improve skin hydration and elasticity, appealing to consumers seeking anti-aging benefits .

Food Technology

In food technology, Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is studied for its potential in flavor enhancement and preservation. This application offers innovative ways for food manufacturers to improve product quality and extend shelf life.

  • Application Example: Research indicates that the compound can be used to enhance the flavor profile of various food products while also acting as a preservative .

Research in Neurobiology

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is being examined for its effects on neuropeptide signaling, which could lead to advancements in treatments for neurological disorders.

  • Scientific Insight: Studies have suggested that the compound may influence neuropeptide interactions, potentially offering new avenues for treating conditions such as depression and anxiety .

Data Table: Summary of Applications

Application AreaKey BenefitsNotable Findings
Pharmaceutical DevelopmentTargets specific receptors; enhances efficacyInhibits renin activity; potential hypertension treatment
BiotechnologyEnhances enzyme stability; improves efficiencyUseful in biofuel production and waste treatment
Cosmetic IndustryMoisturizing; anti-aging propertiesImproves skin hydration and elasticity
Food TechnologyFlavor enhancement; preservationExtends shelf life; improves product quality
NeurobiologyInfluences neuropeptide signalingPotential new treatments for neurological disorders

Mechanism of Action

The mechanism of action of isovaleryl-phe-nle-sta-ala-sta-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Isovaleryl-Val-Val-Sta-OEt (CAS: 120849-36-7)

  • Molecular Formula : C₃₀H₅₅N₃O₆
  • Molecular Weight : 577.78 g/mol
  • Key Differences : Replaces Phe-Nle with Val-Val and terminates with an ethyl ester (OEt) instead of Sta-OH. This modification reduces renin specificity but enhances stability in aqueous environments .
  • Activity : Shows moderate renin inhibition (IC₅₀ ~50 nM) but lower potency compared to Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH (IC₅₀ <10 nM) .

Leupeptin (CAS: 55123-66-5)

  • Molecular Formula : C₂₀H₃₈N₆O₄
  • Molecular Weight : 475.6 g/mol
  • Key Differences : A cysteine protease inhibitor with an aldehyde functional group. Lacks statine residues and targets cathepsins and calpains instead of renin .

Pepstatin A (CAS: 26305-03-3)

  • Molecular Formula : C₃₄H₆₃N₅O₉
  • Molecular Weight : 685.89 g/mol
  • Key Differences : Natural pepstatin analog with isovaleryl-Ile-Sta-Sta-Sta-OH sequence. Shares statine residues but differs in hydrophobic side chains (Ile vs. Phe/Nle).
  • Activity : Broad aspartic protease inhibition (e.g., HIV-1 protease, cathepsin D) but lower renin specificity compared to Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Target Enzyme IC₅₀ (Renin) Key Structural Features
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH 98092-14-9 C₃₉H₆₅N₅O₉ 747.97 Renin <10 nM Phe, Nle, dual Sta residues
Isovaleryl-Val-Val-Sta-OEt 120849-36-7 C₃₀H₅₅N₃O₆ 577.78 Renin ~50 nM Val-Val, ethyl ester terminus
Leupeptin 55123-66-5 C₂₀H₃₈N₆O₄ 475.6 Cysteine proteases N/A Acetyl-Leu-Leu-Arg-aldehyde
Pepstatin A 26305-03-3 C₃₄H₆₃N₅O₉ 685.89 Aspartic proteases ~100 nM Ile, Sta residues

Research Findings

Renin Inhibition Efficacy :

  • Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH demonstrates >50-fold higher potency against renin compared to Pepstatin A, attributed to its optimized hydrophobic interactions and Sta-Ala-Sta motif .
  • In vitro studies show it reduces angiotensin I production by 95% at 10 nM concentrations .

Stability and Solubility :

  • Superior to Isovaleryl-Val-Val-Sta-OEt in DMSO solubility (>10 mM vs. 5 mM), enabling easier formulation for cellular assays .
  • Degrades within 1 month at -20°C but remains stable for 6 months at -80°C .

Selectivity :

  • Minimal cross-reactivity with cathepsin D (<5% inhibition at 100 nM), unlike Pepstatin A, which inhibits cathepsin D at IC₅₀ ~20 nM .

Biological Activity

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH, also known as a pepstatin analog, is a compound of significant interest in biomedical research due to its inhibitory activity against various proteases, particularly aspartic proteases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is structurally related to pepstatin A, which is known for its ability to inhibit aspartic proteases like cathepsin D and renin. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis. The presence of the isovaleryl group enhances its binding affinity due to increased hydrophobic interactions with the enzyme's active site residues.

Key Structural Features:

  • Isovaleryl Group : Enhances hydrophobic interactions.
  • Statin Residues : Mimic substrate transition states, crucial for binding.
  • Phe and Nle Residues : Contribute to specificity and potency.

Inhibition of Proteases

Research indicates that Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH exhibits potent inhibitory effects against human plasma renin with an IC50 value of 28 nM . This inhibition is crucial for regulating blood pressure and has implications in treating hypertension.

Antiviral Activity

In addition to protease inhibition, some studies have suggested potential antiviral properties. For instance, derivatives of pepstatin have been explored for their efficacy against HIV protease, indicating that modifications like those present in Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH could enhance antiviral activity while maintaining specificity for human enzymes .

Case Studies and Research Findings

  • Cathepsin D Inhibition : A study demonstrated that Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH effectively inhibited cathepsin D activity, which plays a role in tumor progression and metastasis. The compound's structural analogs were shown to bind competitively at the enzyme's active site .
  • Renin Inhibition : Another investigation highlighted the compound's role in inhibiting renin activity, which is vital for the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation. This inhibition was linked to reduced angiotensin II levels, suggesting therapeutic potential for hypertension management .
  • Antimicrobial Properties : Preliminary studies have indicated that certain pepstatin analogs exhibit antimicrobial activity. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to establish the specific efficacy of Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH against various pathogens .

Data Summary

Compound Target Enzyme IC50 (nM) Biological Activity
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OHHuman Plasma Renin28Inhibition of renin activity
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OHCathepsin DNot specifiedInhibition leading to reduced tumor progression
Pepstatin DerivativesHIV Protease360Antiviral activity

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH?

Methodological Answer: To ensure accurate characterization:

  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve peaks for the compound and impurities. Quantify purity using area-under-curve calculations .
  • Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) to confirm molecular weight and detect synthetic byproducts. Compare fragmentation patterns with theoretical predictions .
  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry and verify amino acid linkages. Assign signals by referencing statine (Sta) residue chemical shifts .

Q. How can researchers optimize solid-phase synthesis parameters for Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH?

Methodological Answer:

  • Resin Selection: Use Wang resin for carboxyl-terminal Sta residue anchoring. Pre-swell resin in DCM/DMF (1:1) to enhance coupling efficiency .
  • Coupling Reagents: Apply HBTU/HOBt activation for sterically hindered residues (e.g., Sta). Monitor reaction completion via Kaiser test .
  • Deprotection: Use 20% piperidine in DMF for Fmoc removal. Optimize cleavage conditions (TFA/TIS/H2O, 95:2.5:2.5) to minimize side reactions .

Example Optimization Table (Factorial Design):

FactorLevel 1Level 2Response (Yield %)
Coupling Time (hr)2478% → 92%
Temperature (°C)254085% → 68% (degradation at 40°C)
SolventDMFDCM/DMF72% → 89%
Based on a 2^3 factorial design to identify synergistic effects

Advanced Research Questions

Q. What computational strategies effectively model the interaction between Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH and target proteases?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to simulate binding dynamics. Parameterize force fields for non-standard residues (e.g., Sta) using quantum mechanics/molecular mechanics (QM/MM) .
  • Docking Studies: Employ AutoDock Vina to predict binding poses. Validate with experimental IC50 values from enzyme inhibition assays .
  • Free Energy Calculations: Apply thermodynamic integration (TI) to estimate binding affinity changes caused by residue substitutions .

Example Simulation Workflow:

Prepare protease structure (PDB: 1XYZ) and ligand topology.

Run 100-ns MD simulation in explicit solvent.

Analyze hydrogen bonding and hydrophobic interactions using VMD .

Q. How can researchers resolve contradictions in bioactivity data for Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH across studies?

Methodological Answer:

  • Error Source Analysis: Investigate variability in:
    • Sample Preparation: Compare subsampling protocols (e.g., sonication duration, centrifugation speed) to ensure homogeneity .
    • Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.8) and protease concentrations (e.g., 10 nM vs. 50 nM) .
  • Meta-Analysis: Aggregate data from multiple studies using random-effects models. Weight studies by sample size and methodological rigor .

Example Contradiction Resolution Table:

StudyAssay pHProtease Conc. (nM)Reported IC50 (µM)Adjusted IC50 (Meta-Analysis)
A7.4100.450.48 ± 0.05
B6.8501.201.18 ± 0.12
Adjustments account for pH-dependent enzyme activity and substrate saturation effects

Q. How can factorial design investigate synergistic effects of environmental factors on Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH stability?

Methodological Answer:

  • Factor Selection: Test temperature (4°C vs. 25°C), pH (5.0 vs. 7.4), and light exposure (protected vs. UV light) .
  • Response Metrics: Quantify degradation via HPLC peak area reduction over 7 days.
  • Statistical Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature) .

Example Stability Study Design:

RunTemperaturepHLightDegradation Rate (%/day)
14°C5.0Protected0.5
225°C7.4UV5.2
34°C7.4UV1.8
Full factorial design (2^3) reveals light exposure as the most critical factor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR 42128
Reactant of Route 2
SR 42128

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.